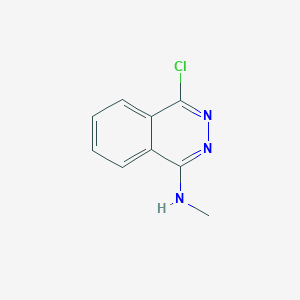

4-chloro-N-methylphthalazin-1-amine

Beschreibung

BenchChem offers high-quality 4-chloro-N-methylphthalazin-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N-methylphthalazin-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-N-methylphthalazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c1-11-9-7-5-3-2-4-6(7)8(10)12-13-9/h2-5H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVEYGGNOVQXDER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NN=C(C2=CC=CC=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60423377 | |

| Record name | 4-chloro-N-methylphthalazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13580-85-3 | |

| Record name | 4-chloro-N-methylphthalazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 4-chloro-N-methylphthalazin-1-amine

This guide provides a comprehensive, technically-grounded framework for the structural elucidation of 4-chloro-N-methylphthalazin-1-amine. Designed for researchers, scientists, and professionals in drug development, this document eschews rigid templates in favor of a logical, causality-driven narrative that mirrors the scientific process. Herein, we detail the strategic application of modern analytical techniques, emphasizing not just the procedural steps but the rationale behind each experimental choice, ensuring a self-validating and authoritative approach to structural confirmation.

Introduction: The Significance of Phthalazines

Phthalazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities are intrinsically linked to their molecular structure. Therefore, the unambiguous determination of the structure of novel phthalazine derivatives, such as 4-chloro-N-methylphthalazin-1-amine, is a critical step in the drug discovery and development pipeline. This guide will walk through a multi-technique approach to elucidate the structure of this specific molecule, providing both theoretical grounding and practical protocols.

Preliminary Assessment and Physicochemical Properties

Before embarking on sophisticated spectroscopic analysis, a foundational understanding of the target molecule's basic properties is essential. For 4-chloro-N-methylphthalazin-1-amine, this includes:

-

Molecular Formula: C₉H₈ClN₃

-

Molecular Weight: 193.64 g/mol

-

Physical State: Expected to be a solid at room temperature.

This initial information is crucial for interpreting subsequent mass spectrometry data and for preparing samples for other analytical techniques.

Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation Pathway

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Experimental Protocol: Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

Ionization Techniques:

-

Electron Ionization (EI): This hard ionization technique provides detailed fragmentation patterns that are useful for structural elucidation.

-

Electrospray Ionization (ESI): A soft ionization technique ideal for confirming the molecular weight via the observation of the protonated molecule [M+H]⁺.

Sample Preparation:

-

Dissolve a small amount of the sample (approximately 1 mg) in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

-

For ESI, further dilute the stock solution to approximately 10 µg/mL with the same solvent, adding 0.1% formic acid to promote protonation.

-

For EI, a direct insertion probe or a GC-MS interface can be used for sample introduction.

Predicted Mass Spectrum and Data Interpretation

Expected Molecular Ion Peak: Due to the presence of chlorine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. Therefore, we expect to see two molecular ion peaks:

-

M⁺: at m/z 193 (corresponding to the molecule with ³⁵Cl)

-

[M+2]⁺: at m/z 195 (corresponding to the molecule with ³⁷Cl) with an intensity of approximately one-third of the M⁺ peak.

Fragmentation Analysis: The fragmentation pattern provides a roadmap to the molecule's structure. Key expected fragmentation pathways for 4-chloro-N-methylphthalazin-1-amine include:

-

Loss of a chlorine atom: A fragment at m/z 158 (M-Cl)⁺ would be a strong indicator of the chloro-substitution.

-

Loss of the methyl group: A fragment at m/z 178 (M-CH₃)⁺.

-

Cleavage of the phthalazine ring: Phthalazine derivatives often show characteristic fragmentation of the heterocyclic ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the elucidation of the structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals and the determination of the connectivity of atoms within the molecule.

Experimental Protocol: NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal signal dispersion and resolution.

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample is fully dissolved to obtain high-quality spectra.

Predicted ¹H NMR Spectrum and Data Interpretation

The ¹H NMR spectrum of 4-chloro-N-methylphthalazin-1-amine is expected to show signals corresponding to the aromatic protons on the phthalazine ring and the protons of the N-methyl group.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0-8.5 | Multiplet | 4H | Aromatic Protons | Protons on the phthalazine ring are in a deshielded environment. |

| ~3.2 | Singlet | 3H | N-CH₃ | The methyl group attached to a nitrogen atom. |

| ~5.0-6.0 | Broad Singlet | 1H | NH | The amine proton signal is often broad and its chemical shift can vary depending on the solvent and concentration. |

Predicted ¹³C NMR Spectrum and Data Interpretation

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~150-160 | C=N | Carbons in the heterocyclic ring double bonded to nitrogen. |

| ~120-140 | Aromatic C | Aromatic carbons of the phthalazine ring. |

| ~30-40 | N-CH₃ | The carbon of the N-methyl group. |

2D NMR Spectroscopy for Complete Structural Assignment

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the aromatic spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different fragments of the molecule, for example, showing the correlation between the N-methyl protons and the carbon atom at position 1 of the phthalazine ring.

Workflow for NMR-Based Structure Elucidation

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and simple technique to identify the presence of specific functional groups in a molecule.

Experimental Protocol: FTIR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet.

-

Solid Sample (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

Predicted IR Spectrum and Data Interpretation

The IR spectrum of 4-chloro-N-methylphthalazin-1-amine is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-Cl bonds.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200-3500 | N-H stretch | Secondary Amine |

| 3000-3100 | C-H stretch | Aromatic C-H |

| 2800-3000 | C-H stretch | Aliphatic C-H (N-CH₃) |

| 1600-1650 | C=N stretch | Imine in the phthalazine ring |

| 1450-1600 | C=C stretch | Aromatic ring |

| 1000-1200 | C-N stretch | Amine |

| 700-800 | C-Cl stretch | Chloro-aromatic |

X-ray Crystallography: The Definitive Structural Confirmation

While the combination of mass spectrometry and NMR spectroscopy can provide a confident structural assignment, single-crystal X-ray crystallography provides the unambiguous, three-dimensional structure of a molecule in the solid state.[1]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: The first and often most challenging step is to grow a single crystal of the compound of suitable size and quality. This can be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

-

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure and refine the atomic positions to obtain a final, accurate 3D model of the molecule.

The resulting crystal structure provides precise bond lengths, bond angles, and intermolecular interactions, offering the ultimate confirmation of the proposed structure.

The Hierarchy of Structural Elucidation Techniques

Conclusion

The structural elucidation of a novel compound like 4-chloro-N-methylphthalazin-1-amine is a systematic process that relies on the synergistic application of multiple analytical techniques. By starting with fundamental physicochemical properties and progressing through mass spectrometry, detailed 1D and 2D NMR experiments, and functional group analysis by IR spectroscopy, a confident structural hypothesis can be formulated. Ultimately, single-crystal X-ray crystallography can provide the definitive and unambiguous confirmation of the molecular structure. This comprehensive, evidence-based approach ensures the scientific integrity and trustworthiness of the structural assignment, which is paramount in the fields of chemical research and drug development.

References

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

- Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.

- Li, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry.

- Liebeschuetz, J. (2014). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 9(10), 1161-1172.

-

Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

(n.d.). NMR sample preparation guidelines. Retrieved from [Link]

-

Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]

-

RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. Retrieved from [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 4-chloro-N-methylphthalazin-1-amine

This guide provides a comprehensive overview of a robust and scientifically validated pathway for the synthesis of 4-chloro-N-methylphthalazin-1-amine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The phthalazine core is a privileged scaffold, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[1][2][3] This document details the strategic synthesis, including the rationale behind experimental choices, step-by-step protocols, and visual representations of the chemical transformations.

Introduction: The Significance of the Phthalazinone Core

The phthalazinone structural motif is a cornerstone in the development of targeted therapeutics. Its derivatives have been successfully developed as inhibitors of key enzymes in disease pathways, such as poly (ADP-ribose) polymerase (PARP).[1] The strategic placement of various substituents on the phthalazine ring system allows for the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic properties. The target molecule of this guide, 4-chloro-N-methylphthalazin-1-amine, incorporates a reactive chlorine atom, which can serve as a handle for further chemical modifications, and a methylamino group, which can be crucial for target engagement.

Retrosynthetic Analysis and Pathway Design

A logical and efficient synthetic strategy is paramount for the successful preparation of the target compound. The chosen pathway focuses on the construction of a key intermediate, 1,4-dichlorophthalazine, followed by a selective nucleophilic aromatic substitution. This approach is favored due to the commercial availability of the initial starting materials and the high yields often associated with these transformations.

The overall synthesis is a two-step process, beginning with the formation of 1,4-dichlorophthalazine from phthalhydrazide (2,3-dihydrophthalazine-1,4-dione). The second step involves the selective mono-amination of 1,4-dichlorophthalazine with methylamine.

Sources

- 1. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unveiling the mechanistic roles of chlorine substituted phthalazinone-based compounds containing chlorophenyl moiety towards the differential inhibition of poly (ADP-ribose) polymerase-1 in the treatment of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jpsbr.org [jpsbr.org]

An In-depth Technical Guide to 4-Chloro-N-methylphthalazin-1-amine (CAS 13580-85-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and potential applications of 4-chloro-N-methylphthalazin-1-amine, a heterocyclic compound belonging to the esteemed class of phthalazine derivatives. While specific research on this particular molecule is limited, this document synthesizes available data with established principles of medicinal and synthetic chemistry to offer valuable insights for its use in research and drug development.

Introduction: The Significance of the Phthalazine Scaffold

Phthalazine and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry. This class of nitrogen-containing heterocycles is a core component in numerous biologically active compounds, demonstrating a wide spectrum of pharmacological activities. These include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. The versatility of the phthalazine ring system and the ability to readily introduce various substituents make it a valuable framework for the design and synthesis of novel therapeutic agents. The subject of this guide, 4-chloro-N-methylphthalazin-1-amine, represents a key intermediate that can be further elaborated to explore new chemical space within this important class of compounds.

Physicochemical Properties

A summary of the known physical and chemical properties of 4-chloro-N-methylphthalazin-1-amine is presented in the table below. It is important to note that much of this data is derived from safety data sheets and may not have been independently verified in peer-reviewed literature.

| Property | Value | Source |

| CAS Number | 13580-85-3 | [1] |

| IUPAC Name | 4-chloro-N-methylphthalazin-1-amine | [1] |

| Synonyms | 1-chloro-4-methylaminophthalazine | [1] |

| Molecular Formula | C₉H₈ClN₃ | [1] |

| Molecular Weight | 193.64 g/mol | [1] |

| Boiling Point | 425.6 °C at 760 mmHg | [1] |

| Flash Point | 211.2 °C | [1] |

| Density | 1.369 g/cm³ | [1] |

| Vapor Pressure | 1.89 x 10⁻⁷ mmHg at 25 °C | [1] |

| Melting Point | No data available | [1] |

| Solubility | No data available | [1] |

Synthesis and Reactivity

Proposed Synthetic Pathway

A likely synthetic approach to 4-chloro-N-methylphthalazin-1-amine would involve a two-step process starting from a suitable phthalazinone precursor.

Figure 1. Proposed synthetic pathway for 4-chloro-N-methylphthalazin-1-amine.

Step 1: Chlorination. The synthesis would likely begin with a phthalazinone derivative, which is then chlorinated to yield 1,4-dichlorophthalazine. A common and effective chlorinating agent for this transformation is phosphorus oxychloride (POCl₃).

Step 2: Nucleophilic Aromatic Substitution. The resulting 1,4-dichlorophthalazine possesses two reactive chlorine atoms. By carefully controlling the reaction conditions (e.g., stoichiometry of the nucleophile, temperature, and reaction time), a selective monosubstitution can be achieved. The introduction of the methylamino group at the 1-position would be accomplished by reacting 1,4-dichlorophthalazine with methylamine. The greater reactivity of the chlorine at the 1-position often allows for selective substitution.

Chemical Reactivity

The key reactive site in 4-chloro-N-methylphthalazin-1-amine is the chlorine atom at the 4-position. This chloro group is activated towards nucleophilic aromatic substitution, making the compound a valuable intermediate for the synthesis of a diverse range of phthalazine derivatives.

Figure 2. General reactivity of 4-chloro-N-methylphthalazin-1-amine.

A variety of nucleophiles can be employed to displace the chloride, including:

-

Amines: Reaction with primary or secondary amines can introduce a diverse range of amino substituents, a common strategy in the development of kinase inhibitors.

-

Alcohols and Phenols: Alkoxy or aryloxy groups can be introduced through reaction with the corresponding alkoxides or phenoxides.

-

Thiols: Thioether linkages can be formed by reaction with thiols.

-

Organometallic reagents: Carbon-carbon bond formation can be achieved through cross-coupling reactions, such as Suzuki or Stille couplings, with appropriate boronic acids or organostannanes.

This reactivity profile underscores the utility of 4-chloro-N-methylphthalazin-1-amine as a versatile building block for creating libraries of novel phthalazine compounds for screening in drug discovery programs.

Potential Applications in Research and Drug Development

Given the established biological significance of the phthalazine scaffold, 4-chloro-N-methylphthalazin-1-amine holds considerable potential as a starting material for the synthesis of novel drug candidates.

Anticancer Drug Discovery

Numerous phthalazine derivatives have been investigated as potent anticancer agents. A notable example is Vatalanib, an antiangiogenic agent that inhibits vascular endothelial growth factor receptors (VEGFRs).[2] The core structure of many kinase inhibitors features a substituted heterocyclic ring system, and the phthalazine nucleus is a well-represented scaffold in this area. By utilizing the reactivity of the chloro-substituent, researchers can synthesize a variety of derivatives of 4-chloro-N-methylphthalazin-1-amine to probe the structure-activity relationships for various kinase targets.

Anti-inflammatory Agents

The phthalazine core is also present in compounds with anti-inflammatory activity. The development of novel anti-inflammatory drugs is an active area of research, and the synthesis of new phthalazine derivatives from 4-chloro-N-methylphthalazin-1-amine could lead to the discovery of compounds with improved efficacy and safety profiles.

Other Therapeutic Areas

The pharmacological potential of phthalazine derivatives extends to a wide range of other therapeutic areas, including cardiovascular diseases (e.g., antihypertensive agents) and neurodegenerative disorders. The versatility of 4-chloro-N-methylphthalazin-1-amine as a synthetic intermediate allows for the exploration of its derivatives in these and other disease models.

Experimental Protocols

While specific experimental protocols for 4-chloro-N-methylphthalazin-1-amine are not available, general laboratory procedures for handling and characterizing similar heterocyclic compounds should be followed.

Handling and Storage

As with any chemical reagent, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling 4-chloro-N-methylphthalazin-1-amine. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Analytical Characterization

The identity and purity of 4-chloro-N-methylphthalazin-1-amine should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy would be expected to show signals corresponding to the aromatic protons on the phthalazine ring, the N-methyl protons, and the amine proton.

-

¹³C NMR spectroscopy would provide information on the carbon framework of the molecule.

Mass Spectrometry (MS):

-

Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Infrared (IR) Spectroscopy:

-

IR spectroscopy would show characteristic absorption bands for the functional groups present, such as N-H and C-H stretching vibrations, as well as aromatic C=C and C=N stretching.

A general workflow for the characterization of a synthesized batch of 4-chloro-N-methylphthalazin-1-amine is depicted below.

Figure 3. A typical workflow for the analytical characterization of 4-chloro-N-methylphthalazin-1-amine.

Conclusion

4-Chloro-N-methylphthalazin-1-amine (CAS 13580-85-3) is a valuable heterocyclic compound that, despite the limited specific data available, holds significant promise as a versatile intermediate in medicinal chemistry and drug discovery. Its position within the pharmacologically important class of phthalazine derivatives, combined with the reactive nature of its chloro-substituent, makes it an attractive starting point for the synthesis of novel molecules with a wide range of potential therapeutic applications. This guide provides a foundational understanding of its properties and potential, intended to facilitate its use in further research and development endeavors.

References

[3] Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (Source: PMC - NIH) [4] Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. (Source: MDPI) [5] Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. (Source: JOCPR) [6] Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. (Source: PubMed) [2] Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (Source: RSC Publishing) [7] Design and Synthesis of New Phthalazine-Based Derivatives as Potential EGFR Inhibitors for the Treatment of Hepatocellular Carcinoma. (Source: PubMed) [1] 4-chloro-N-methyl-1-Phthalazinamine SDS, 13580-85-3 Safety Data Sheets. (Source: ECHEMI) [8] Synthesis and antimicrobial evaluation of some annelated phthalazine derivatives and acyclo C-nucleosides from 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine. (Source: ResearchGate)

Sources

- 1. echemi.com [echemi.com]

- 2. CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. CN105622439A - Production method of 4-chloro-2-aminophenol - Google Patents [patents.google.com]

- 5. US1910475A - Process of manufacturing 1'-chloro-1-methylnaphthalene - Google Patents [patents.google.com]

- 6. CN1566105A - Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. 284031-04-5|4-Chloro-N-(4-chlorophenyl)phthalazin-1-amine|BLD Pharm [bldpharm.com]

Technical Guide: A Strategic Approach to Elucidating the Mechanism of Action of 4-chloro-N-methylphthalazin-1-amine

Abstract

The phthalazine core is a privileged scaffold in modern medicinal chemistry, forming the basis of numerous therapeutic agents with diverse biological activities.[1][2][3][4] The subject of this guide, 4-chloro-N-methylphthalazin-1-amine, is a phthalazine derivative whose mechanism of action (MoA) is currently uncharacterized. This document outlines a comprehensive, multi-phase strategic framework for the systematic investigation of its MoA. Drawing from the established pharmacology of related phthalazinone compounds, we hypothesize that its primary targets may lie within the DNA damage response (DDR) pathway, particularly Poly (ADP-ribose) Polymerase (PARP), or various protein kinase families.[5][6][7] This guide provides field-proven experimental workflows, detailed protocols, and the underlying scientific rationale for each step, designed to efficiently identify molecular targets, validate engagement, and elucidate downstream signaling pathways.

Introduction and Core Hypothesis

The phthalazine nucleus is a versatile pharmacophore present in a plethora of marketed drugs, including the PARP inhibitor Olaparib and the H1 receptor antagonist Azelastine.[1][5] These compounds exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive effects, by modulating key cellular processes like gene transcription, apoptosis, and DNA repair.[1][2][8]

Given the structural prominence of the phthalazinone core in potent PARP inhibitors, our primary working hypothesis is that 4-chloro-N-methylphthalazin-1-amine functions as an inhibitor of one or more PARP family enzymes. A secondary hypothesis is the inhibition of protein kinases, such as VEGFR-2 or Aurora kinases, which are also known targets of this scaffold.[4][7]

This investigation is structured into three logical phases:

-

Phase 1: Target Identification and Validation. Unbiased and hypothesis-driven screening to identify primary molecular targets.

-

Phase 2: Cellular Mechanism and Pathway Elucidation. Characterizing the downstream consequences of target engagement in a cellular context.

-

Phase 3: Phenotypic Confirmation. Linking the molecular mechanism to a quantifiable cellular outcome.

The following diagram illustrates the proposed overarching experimental strategy.

Caption: A three-phase approach from target discovery to phenotypic outcome.

Phase 1: Target Identification and Validation

The primary objective of this phase is to identify the direct molecular binding partner(s) of 4-chloro-N-methylphthalazin-1-amine. We will employ a dual strategy: a hypothesis-driven screen against likely target families and an unbiased approach to discover novel interactions.

Hypothesis-Driven Screening: Kinase and PARP Panels

-

Rationale: The phthalazine scaffold is a known "hinge-binding" motif for protein kinases and a pharmacophore for PARP inhibition.[4][5][7] Screening against large, purified enzyme panels is a cost-effective and high-throughput method to rapidly test our primary hypothesis and identify initial hits.

-

Experimental Protocol: In Vitro Enzymatic Inhibition Assay

-

Compound Preparation: Prepare a 10 mM stock solution of 4-chloro-N-methylphthalazin-1-amine in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) to determine IC50 values.

-

Assay Execution (Example: PARP1 Assay):

-

Dispense 5 µL of assay buffer (containing activated DNA) into a 384-well plate.

-

Add 50 nL of the compound dilution series.

-

Add 5 µL of human PARP1 enzyme. Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of a substrate mixture containing biotinylated NAD+.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and detect the biotinylated PAR product using a suitable method (e.g., HTRF, AlphaScreen).

-

-

Data Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Fit the dose-response curve using a four-parameter logistic equation to determine the IC50 value.

-

Panel Selection: Utilize a commercial service (e.g., Eurofins Discovery, Reaction Biology) to screen against a broad kinase panel (e.g., KINOMEscan™) and a PARP/DDR-focused panel at a fixed concentration (e.g., 1 µM). Follow up with dose-response assays for any hits exceeding 50% inhibition.

-

Target Validation: Cellular Thermal Shift Assay (CETSA)

-

Rationale: An in vitro IC50 value does not guarantee that a compound engages its target within the complex milieu of a living cell. CETSA is the gold-standard method for verifying target engagement in situ.[9] It relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

-

Experimental Protocol: CETSA Coupled with Western Blot

-

Cell Treatment: Culture a relevant cell line (e.g., Capan-1, a BRCA2-deficient line, if a PARP inhibitor is suspected) to ~80% confluency.[9] Treat cells with the test compound (e.g., at 10x the enzymatic IC50) or vehicle (DMSO) for 2 hours.

-

Thermal Challenge: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

-

Heat Shock: Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

-

Lysis and Fractionation: Lyse the cells by three freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes.

-

Detection: Analyze the soluble fractions by SDS-PAGE and Western blot using a specific antibody against the putative target protein (e.g., anti-PARP1).

-

Data Analysis: Quantify band intensities. A positive result is a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control, indicating stabilization.

-

Phase 2: Cellular Mechanism and Pathway Elucidation

Once a direct target is validated, the next step is to understand the downstream consequences of its modulation.

Global Pathway Analysis: Quantitative Phosphoproteomics

-

Rationale: If the validated target is a kinase, its inhibition will cause widespread changes in the phosphorylation status of its direct and indirect substrates. Mass spectrometry-based phosphoproteomics provides an unbiased, global view of these signaling changes, revealing the affected pathways.

-

Experimental Protocol: TMT-based Quantitative Phosphoproteomics

-

Sample Preparation: Culture cells and treat with the compound at a concentration known to engage the target (from CETSA) for a relevant time point (e.g., 1, 6, 24 hours).

-

Lysis and Digestion: Lyse cells in a urea-based buffer, reduce, alkylate, and digest proteins with trypsin.

-

TMT Labeling: Label the resulting peptides from different conditions with tandem mass tags (TMT) for multiplexed analysis.

-

Phosphopeptide Enrichment: Combine the labeled peptides and enrich for phosphopeptides using Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides on a high-resolution Orbitrap mass spectrometer.

-

Data Analysis: Identify and quantify phosphopeptides. Perform pathway analysis (e.g., using Ingenuity Pathway Analysis, GSEA) on significantly up- or down-regulated phosphosites to identify modulated signaling networks.

-

Specific Pathway Validation: Western Blotting

-

Rationale: Phosphoproteomics provides a broad map; Western blotting provides confirmation of key nodes within the most perturbed pathways. For a PARP inhibitor, this involves assessing the DDR pathway.

-

Experimental Protocol: DDR Pathway Western Blot

-

Cell Treatment: Treat cells (e.g., BRCA2-deficient Capan-1 and BRCA-proficient BxPC-3) with a dose range of the compound. For DDR studies, it may be necessary to induce DNA damage with an agent like methyl methanesulfonate (MMS).

-

Protein Extraction and Quantification: Lyse cells and quantify total protein using a BCA assay.

-

Electrophoresis and Transfer: Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe membranes with primary antibodies against key pathway proteins. For a PARP inhibitor, this would include:

-

PAR: To confirm inhibition of PARP activity.

-

γH2AX: A marker of DNA double-strand breaks.

-

Cleaved Caspase-3: A marker of apoptosis.

-

Actin/Tubulin: As a loading control.

-

-

Detection and Analysis: Use HRP-conjugated secondary antibodies and an ECL substrate for detection. Quantify band intensities relative to the loading control.

-

Phase 3: Phenotypic Confirmation

The final phase connects the molecular mechanism to a functional cellular response, which is critical for understanding the compound's therapeutic potential.

Synthetic Lethality and Cytotoxicity

-

Rationale: The hallmark of clinical PARP inhibitors is their synthetic lethality in cancers with homologous recombination (HR) deficiencies, such as those with BRCA1/2 mutations.[5] Demonstrating this selective cytotoxicity is a key validation step.

-

Experimental Protocol: MTT Cell Viability Assay

-

Cell Plating: Seed an isogenic pair of cell lines (e.g., DLD-1 BRCA2-/- and DLD-1 WT) in 96-well plates.

-

Compound Treatment: After 24 hours, treat cells with a 10-point serial dilution of the compound.

-

Incubation: Incubate for 72-120 hours.

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate for 4 hours to allow formazan crystal formation.

-

Solubilization and Reading: Solubilize the crystals with DMSO or SDS and read the absorbance at 570 nm.

-

Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition). A significantly lower GI50 in the BRCA2-/- line compared to the WT line confirms synthetic lethality.

-

The following diagram illustrates the hypothesized synthetic lethality mechanism targeted by a PARP inhibitor.

Caption: Inhibition of SSB repair in HR-deficient cells leads to apoptosis.

Data Synthesis and Interpretation

All quantitative data should be summarized for clear interpretation and comparison.

Table 1: Hypothetical Data Summary for a PARP Inhibitor Profile

| Assay Type | Target / Cell Line | Metric | Value | Interpretation |

| Enzymatic Assay | PARP1 | IC50 | 15 nM | Potent direct inhibition |

| PARP2 | IC50 | 8 nM | Potent direct inhibition | |

| Kinase Panel (1µM) | % Inhibition | <10% for all kinases | Selective for PARP enzymes | |

| Target Engagement | Capan-1 (PARP1) | ΔTm | +5.2 °C | Strong target engagement in cells |

| Phenotypic Assay | DLD-1 BRCA2 -/- | GI50 | 50 nM | Potent cytotoxic effect |

| DLD-1 WT | GI50 | >10 µM | >200-fold selectivity (Synthetic Lethality) |

Conclusion

References

-

Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry . ResearchGate. [Link]

-

Phthalazinone structure-based covalent triazine frameworks and their gas adsorption and separation properties . RSC Publishing. [Link]

-

A Concise Review on Phthlazine Derivatives and its Biological Activities . PharmaInfo. [Link]

-

Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry . PubMed. [Link]

-

Pharmacological activities of various phthalazine and phthalazinone derivatives . Semantic Scholar. [Link]

-

Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity . PubMed Central. [Link]

-

Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase . ResearchGate. [Link]

-

Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents . PubMed Central. [Link]

-

α-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro- N,N ,2-Trimethylpropenylamine . ResearchGate. [Link]

-

4-Chloro-N-methylbenzenamine . PubChem. [Link]

-

Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors . PubMed. [Link]

-

4-(4-chlorophenyl)-N-methylphthalazin-1-amine . PubChem. [Link]

-

(PDF) Amino- and polyaminophthalazin-1(2 H )-ones: synthesis, coordination properties, and biological activity . ResearchGate. [Link]

-

Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies . National Institutes of Health. [Link]

-

Recent Developments in Chemistry of Phthalazines . Longdom Publishing. [Link]

-

1-Chloro-4-(4-methylphenyl)phthalazine . PubChem. [Link]

-

Pharmacological activities of various phthalazine and phthalazinone derivatives . Semantic Scholar. [Link]

-

Synthesis and antimicrobial evaluation of some annelated phthalazine derivatives and acyclo C-nucleosides from 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine . J-STAGE. [Link]

-

Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation . PubMed Central. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmainfo.in [pharmainfo.in]

- 3. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. longdom.org [longdom.org]

- 9. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Phthalazine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

This in-depth technical guide provides a comprehensive overview of phthalazine derivatives, a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, diverse biological activities, and therapeutic applications of these versatile molecules. We will explore the core chemical principles, delve into specific mechanisms of action for prominent derivatives, and provide practical experimental protocols.

The Phthalazine Scaffold: A Privileged Structure in Medicinal Chemistry

Phthalazine, a bicyclic aromatic heterocycle, consists of a benzene ring fused to a pyridazine ring. This core structure serves as a versatile scaffold for the development of novel therapeutic agents due to its unique electronic properties and the ability to be readily functionalized at various positions. The presence of two adjacent nitrogen atoms in the pyridazine ring allows for a range of chemical modifications, leading to a diverse library of derivatives with a wide spectrum of pharmacological activities.[1] Commercially available drugs such as the antihypertensive agent Hydralazine, the antihistamine Azelastine, and the anticancer drug Olaparib feature the phthalazine core, highlighting its clinical significance.[2]

Synthetic Strategies for Phthalazine Derivatives

The synthesis of the phthalazine core and its derivatives can be achieved through several strategic routes. The choice of a particular synthetic pathway often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthesis from Phthalic Anhydride and Hydrazine

One of the most common and straightforward methods for the synthesis of phthalazinone derivatives involves the condensation of phthalic anhydride with hydrazine hydrate.[3][4] This reaction proceeds through the formation of an intermediate acylhydrazide, which then undergoes cyclization to form the stable phthalazinone ring.

Caption: General scheme for the synthesis of the phthalazinone core.

Synthesis of 1-Chlorophthalazine and Subsequent Derivatization

A key intermediate for the synthesis of a wide array of 1-substituted phthalazine derivatives is 1-chlorophthalazine. This reactive intermediate is typically prepared by treating phthalazinone with a chlorinating agent such as phosphorus oxychloride (POCl₃). The resulting 1-chlorophthalazine can then undergo nucleophilic substitution reactions with various nucleophiles, including amines, thiols, and alkoxides, to introduce diverse functionalities at the 1-position.[5]

Gabriel Synthesis

The Gabriel synthesis, a well-established method for the preparation of primary amines, can be adapted for the synthesis of aminophthalazine derivatives.[6][7] This method involves the N-alkylation of potassium phthalimide with a suitable haloalkylphthalazine, followed by hydrazinolysis to release the desired primary amine.[8][9]

Diverse Biological Activities of Phthalazine Derivatives

The functionalization of the phthalazine scaffold has led to the discovery of derivatives with a broad range of biological activities. This section will highlight some of the most significant therapeutic areas where phthalazine derivatives have shown promise.

Anticancer Activity

Phthalazine derivatives have emerged as a significant class of anticancer agents, targeting various pathways involved in tumor growth and progression.[10]

One of the most successful applications of the phthalazine scaffold in oncology is the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][11] Olaparib (Lynparza) is a potent PARP inhibitor approved for the treatment of certain types of cancers, particularly those with BRCA1/2 mutations.[12] PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs).[1] In cancer cells with deficient homologous recombination (HR) repair pathways due to BRCA mutations, inhibition of PARP leads to the accumulation of DSBs during DNA replication, ultimately resulting in cell death through a process known as synthetic lethality.[1][13]

Caption: Olaparib-mediated PARP inhibition and synthetic lethality.

Many phthalazine derivatives have been developed as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR), both of which are key players in cancer cell proliferation, survival, and angiogenesis.[14][15] Vatalanib is an example of a phthalazine derivative that inhibits VEGFR-2.[15] By blocking the ATP binding site of these kinases, phthalazine derivatives can effectively halt downstream signaling pathways that promote tumor growth.[2]

Caption: Inhibition of VEGFR-2 signaling by phthalazine derivatives.

Table 1: In Vitro Cytotoxicity of Selected Phthalazine Derivatives Against Cancer Cell Lines

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 12d | MDA-MB-231 (Breast) | 0.57 | [15] |

| 12c | MDA-MB-231 (Breast) | 1.89 | [15] |

| 11d | MDA-MB-231 (Breast) | 0.92 | [15] |

| 9c | HCT-116 (Colon) | 1.58 | [16] |

| 12b | HCT-116 (Colon) | 0.32 | [16] |

| 13c | HCT-116 (Colon) | 0.64 | [16] |

| 3f | HepG2 (Liver) | 0.17 | [17] |

| 3f | MCF-7 (Breast) | 0.08 | [17] |

| 2g | MCF-7 (Breast) | 0.15 | [18] |

| 4a | HepG2 (Liver) | 0.09 | [18] |

Antihypertensive Activity

Hydralazine is a well-known phthalazine derivative used in the treatment of hypertension.[19][20] It acts as a direct-acting vasodilator, primarily relaxing arterial smooth muscle.[21] The exact molecular mechanism is complex but is believed to involve the inhibition of inositol trisphosphate (IP₃)-induced calcium release from the sarcoplasmic reticulum in smooth muscle cells, leading to a decrease in peripheral resistance and a subsequent lowering of blood pressure.[22][23]

Antihistaminic and Anti-inflammatory Activity

Azelastine is a phthalazine derivative that functions as a potent H1-receptor antagonist.[24][25] It is widely used in the treatment of allergic rhinitis and conjunctivitis.[10] Beyond its antihistaminic effects, azelastine also exhibits anti-inflammatory properties by inhibiting the synthesis and release of various inflammatory mediators, such as leukotrienes and cytokines.[24][26]

Antimicrobial Activity

Several studies have reported the synthesis of phthalazine derivatives with significant antimicrobial activity against a range of bacterial and fungal strains.[27][28] The mechanism of action is often attributed to the ability of these compounds to interfere with essential cellular processes in microorganisms.

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Phthalazine Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 1 | Staphylococcus aureus | 3.125 | [29] |

| Compound 2 | Escherichia coli | 6.25 | [29] |

| Compound 3 | Candida albicans | 12.5 | [30] |

| Compound 4 | Pseudomonas aeruginosa | 25 | [30] |

Structure-Activity Relationship (SAR) Studies

The biological activity of phthalazine derivatives is highly dependent on the nature and position of substituents on the phthalazine core. SAR studies are crucial for optimizing the potency and selectivity of these compounds.

For anticancer activity, particularly as VEGFR-2 inhibitors, several key structural features have been identified. For instance, the presence of a 4-substituted aniline or phenol at the 1-position of the phthalazine ring is often beneficial for activity.[17] Furthermore, the nature of the substituent on the terminal phenyl ring of a biarylurea moiety can significantly impact potency, with electron-withdrawing groups like trifluoromethyl often enhancing activity.[31] In the case of phthalazinone-dithiocarbamate hybrids, the location of the dithiocarbamate moiety has been shown to influence both the potency and the selectivity against different cancer cell lines.[32]

Experimental Protocols

To provide practical guidance for researchers, this section outlines a general procedure for the synthesis of a phthalazinone derivative and a standard protocol for evaluating its in vitro anticancer activity.

Synthesis of 4-Phenylphthalazin-1(2H)-one

This protocol describes the synthesis of a representative phthalazinone derivative starting from 2-benzoylbenzoic acid and hydrazine hydrate.

Materials:

-

2-Benzoylbenzoic acid

-

Hydrazine hydrate (80% solution)

-

Ethanol

-

Glacial acetic acid

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Büchner funnel and filter paper

Procedure:

-

In a 250 mL round-bottom flask, dissolve 2-benzoylbenzoic acid (10 mmol) in ethanol (50 mL).

-

To the stirred solution, add hydrazine hydrate (20 mmol).

-

Add a catalytic amount of glacial acetic acid (0.5 mL).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution. If not, slowly add cold water to induce precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product in a vacuum oven to obtain pure 4-phenylphthalazin-1(2H)-one.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric assay for assessing the metabolic activity of cells, which is widely used to measure the cytotoxic effects of potential anticancer drugs.[33]

Materials:

-

Human cancer cell line (e.g., HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Phthalazine derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Prepare serial dilutions of the phthalazine derivative in the cell culture medium.

-

After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for another 48-72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After the incubation, carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

Phthalazine derivatives represent a highly valuable and versatile class of heterocyclic compounds with a wide range of demonstrated and potential therapeutic applications. Their rich chemistry allows for the synthesis of diverse libraries of compounds, and their privileged structural features have led to the development of successful drugs for various diseases. The continued exploration of new synthetic methodologies, coupled with a deeper understanding of their mechanisms of action and structure-activity relationships, will undoubtedly lead to the discovery of novel and more effective phthalazine-based therapeutic agents in the future. The focus on multi-target inhibitors and the development of derivatives with improved pharmacokinetic and safety profiles will be key areas of research in the years to come.

References

-

Olaparib: Mechanism of Action, Adverse Effects, and Contraindications. (n.d.). Urology Textbook. Retrieved February 7, 2024, from [Link]

-

The Mechanism of Action of Olaparib | Targeted Oncology. (2013, July 30). Targeted Oncology. Retrieved February 7, 2024, from [Link]

-

Hydralazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Drug Index | Pediatric Oncall. Retrieved February 7, 2024, from [Link]

-

What is the mechanism of Olaparib? (2024, July 17). Patsnap Synapse. Retrieved February 7, 2024, from [Link]

-

Pharmacology of Azelastine (Astelin); Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, January 21). YouTube. Retrieved February 7, 2024, from [Link]

-

Hydralazine Mechanism of Action | How this Antihypertensive Work. (2024, August 13). Medicover Hospitals. Retrieved February 7, 2024, from [Link]

-

Hydralazine Mechanism and Side Effects. (2021, May 31). YouTube. Retrieved February 7, 2024, from [Link]

-

What is the mechanism of Hydralazine Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved February 7, 2024, from [Link]

-

Hydralazine. (n.d.). In Wikipedia. Retrieved February 7, 2024, from [Link]

-

Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (2023, July 27). National Institutes of Health. Retrieved February 7, 2024, from [Link]

-

An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. (2019, June 8). SciSpace. Retrieved February 7, 2024, from [Link]

-

Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 7, 2024, from [Link]

-

Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024, April 24). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

-

Antibacterial activity of some phthalazine and phthalazinone derivatives. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

-

Olaparib. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

-

Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

-

What is the mechanism of Azelastine Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved February 7, 2024, from [Link]

-

PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (n.d.). Frontiers in Cell and Developmental Biology. Retrieved February 7, 2024, from [Link]

-

Azelastine Hydrochloride – Application in Therapy and Current Clinical Research. (n.d.). Retrieved February 7, 2024, from [Link]

-

Recent Developments in Chemistry of Phthalazines. (n.d.). Longdom Publishing. Retrieved February 7, 2024, from [Link]

-

Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-. (2024, August 21). RSC Publishing. Retrieved February 7, 2024, from [Link]

-

Design and synthesis of new phthalazine-based derivatives as potential EGFR inhibitors for the treatment of hepatocellular carcinoma. (n.d.). PubMed. Retrieved February 7, 2024, from [Link]

-

What is the mechanism of action (MOA) of azelastine hydrochloride? (2025, May 7). Dr.Oracle. Retrieved February 7, 2024, from [Link]

-

Identification of new potent phthalazine derivatives with VEGFR-2 and EGFR kinase inhibitory activity. (2016, November 10). PubMed. Retrieved February 7, 2024, from [Link]

-

Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024, April 24). RSC Publishing. Retrieved February 7, 2024, from [Link]

-

Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. (2024, July 8). PubMed Central. Retrieved February 7, 2024, from [Link]

-

Azelastine nasal spray: a review of pharmacology and clinical efficacy in allergic and nonallergic rhinitis. (n.d.). PubMed. Retrieved February 7, 2024, from [Link]

-

Phthalazine Derivatives as VEGFR‐2 Inhibitors: Docking, ADMET, Synthesis, Design, Anticancer Evaluations, and Apoptosis Induce. (n.d.). Ovid. Retrieved February 7, 2024, from [Link]

-

(PDF) Phthalazines and phthalazine hybrids as antimicrobial agents: Synthesis and biological evaluation. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

-

Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. (n.d.). Taylor & Francis Online. Retrieved February 7, 2024, from [Link]

-

Synthesis and antimicrobial evaluation of some annelated phthalazine derivatives and acyclo C-nucleosides from 1-chloro-4-(2,4-dichlorophenoxy methyl)phthalazine. (2012, January 1). Retrieved February 7, 2024, from [Link]

-

(PDF) Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

-

Phthalic anhydride (PA): a valuable substrate in organic transformations. (2023, August 15). RSC Publishing. Retrieved February 7, 2024, from [Link]

-

Investigating the reaction of PA and phenyl hydrazine. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

-

Pyridazine and phthalazine derivatives with potential antimicrobial activity. (2025, August 9). ResearchGate. Retrieved February 7, 2024, from [Link]

-

Structure of several phthalazinone derivatives with anticancer properties. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

-

Gabriel synthesis. (n.d.). In Wikipedia. Retrieved February 7, 2024, from [Link]

-

Gabriel Phthalimide Synthesis. (2025, September 9). YouTube. Retrieved February 7, 2024, from [Link]

-

(PDF) Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024, April 24). ResearchGate. Retrieved February 7, 2024, from [Link]

-

The Gabriel Synthesis. (2025, June 5). Master Organic Chemistry. Retrieved February 7, 2024, from [Link]

-

Gabriel Synthesis (Gabriel Phthalimide Synthesis) - Mechanism. (2021, July 4). YouTube. Retrieved February 7, 2024, from [Link]

Sources

- 1. What is the mechanism of Olaparib? [synapse.patsnap.com]

- 2. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02103G [pubs.rsc.org]

- 3. longdom.org [longdom.org]

- 4. scispace.com [scispace.com]

- 5. jocpr.com [jocpr.com]

- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. targetedonc.com [targetedonc.com]

- 12. urology-textbook.com [urology-textbook.com]

- 13. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of new potent phthalazine derivatives with VEGFR-2 and EGFR kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ovid.com [ovid.com]

- 18. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Hydralazine Mechanism of Action | How this Antihypertensive Work [medicoverhospitals.in]

- 20. m.youtube.com [m.youtube.com]

- 21. Hydralazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 22. Hydralazine - Wikipedia [en.wikipedia.org]

- 23. What is the mechanism of Hydralazine Hydrochloride? [synapse.patsnap.com]

- 24. Azelastine nasal spray: a review of pharmacology and clinical efficacy in allergic and nonallergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. clinicaltrials.eu [clinicaltrials.eu]

- 26. What is the mechanism of Azelastine Hydrochloride? [synapse.patsnap.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 33. pdf.benchchem.com [pdf.benchchem.com]

The Genesis of a Key Pharmaceutical Scaffold: Unraveling the Historical Synthesis of 4-chloro-N-methylphthalazin-1-amine

For Immediate Release

A deep dive into the annals of medicinal chemistry reveals the origins of 4-chloro-N-methylphthalazin-1-amine, a foundational scaffold in drug discovery. This in-depth technical guide illuminates the historical context of its first synthesis, the underlying chemical principles, and the enduring legacy of the phthalazine core in modern pharmacology. Prepared for researchers, scientists, and drug development professionals, this document navigates the scientific journey from fundamental heterocyclic chemistry to the creation of a versatile building block.

The Phthalazine Nucleus: A Scaffold of Privileged Potential

The story of 4-chloro-N-methylphthalazin-1-amine is intrinsically linked to the broader exploration of phthalazine-containing compounds. Phthalazine, a bicyclic aromatic heterocycle, has long captured the attention of medicinal chemists due to its versatile pharmacological profile.[1] Derivatives of this scaffold have demonstrated a wide array of biological activities, including but not limited to, anticancer, antihypertensive, and anti-inflammatory properties.[1] This inherent potential established the phthalazine core as a "privileged scaffold" in drug design, prompting extensive investigation into its synthesis and functionalization.

The Advent of 4-chloro-N-methylphthalazin-1-amine: A Tale of Two Reactions

The first documented synthesis of 4-chloro-N-methylphthalazin-1-amine can be traced back to the pioneering work in the mid-20th century on the chemical reactivity of chlorinated phthalazines. The key to its creation lies in a two-step process, a testament to the elegance and robustness of classical organic synthesis.

The Precursor: 1,4-Dichlorophthalazine

The journey begins with the synthesis of the critical precursor, 1,4-dichlorophthalazine. This highly reactive intermediate is typically prepared from phthalazin-1,4-dione through chlorination with reagents like phosphorus oxychloride (POCl₃). This reaction is a cornerstone of phthalazine chemistry, providing a versatile entry point for further derivatization.

The Definitive Step: Nucleophilic Aromatic Substitution

The discovery of 4-chloro-N-methylphthalazin-1-amine hinged on the principle of nucleophilic aromatic substitution (SNAr). Researchers found that one of the chlorine atoms on 1,4-dichlorophthalazine could be selectively displaced by a primary amine. The reaction with methylamine (CH₃NH₂) proved to be a pivotal moment. The greater reactivity of the chlorine atom at the 1-position compared to the 4-position allows for a controlled, stepwise substitution. This selective reactivity is a key mechanistic insight that underpins the synthesis of a vast library of monosubstituted phthalazine derivatives.

The reaction proceeds by the nucleophilic attack of methylamine on the electron-deficient carbon at the 1-position of the phthalazine ring, leading to the formation of a Meisenheimer complex, which then expels a chloride ion to yield the final product, 4-chloro-N-methylphthalazin-1-amine.

Experimental Protocol: A Modern Adaptation of a Classic Synthesis

The following protocol provides a detailed, step-by-step methodology for the synthesis of 4-chloro-N-methylphthalazin-1-amine, reflecting contemporary laboratory practices while honoring the foundational chemistry.

Step 1: Synthesis of 1,4-Dichlorophthalazine

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place phthalazin-1,4-dione (1 equivalent).

-

Reagent Addition: Add phosphorus oxychloride (10 equivalents) to the flask.

-

Reaction Conditions: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Isolation: The solid precipitate of 1,4-dichlorophthalazine is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

Step 2: Synthesis of 4-chloro-N-methylphthalazin-1-amine

-

Reaction Setup: In a round-bottom flask, dissolve 1,4-dichlorophthalazine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

-

Reagent Addition: Add a solution of methylamine (2-3 equivalents, typically as a 40% aqueous solution or a solution in ethanol) dropwise to the flask at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4-chloro-N-methylphthalazin-1-amine.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Phthalazin-1,4-dione | C₈H₄N₂O₂ | 160.13 | White to off-white solid |

| 1,4-Dichlorophthalazine | C₈H₄Cl₂N₂ | 199.04 | Pale yellow solid |

| 4-chloro-N-methylphthalazin-1-amine | C₉H₈ClN₃ | 193.64 | White to pale yellow solid |

Visualizing the Synthesis

The synthetic pathway for 4-chloro-N-methylphthalazin-1-amine can be visualized as a logical progression of chemical transformations.

Caption: Synthetic pathway to 4-chloro-N-methylphthalazin-1-amine.

Conclusion: A Legacy of Versatility

The discovery of 4-chloro-N-methylphthalazin-1-amine was a significant milestone in the field of medicinal chemistry. It not only provided a valuable building block for the synthesis of more complex molecules but also deepened the understanding of the reactivity of the phthalazine nucleus. The principles of its synthesis, rooted in the selective reactivity of chlorinated heterocycles, continue to be applied in the development of novel therapeutics, underscoring the enduring legacy of this foundational discovery.

References

-

Sangshetti, J. N., Shinde, D. B., & De, A. (2019). Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Bioorganic & Medicinal Chemistry, 27(18), 115033. [Link]

Sources

Introduction: The Phthalazine Scaffold as a Privileged Structure in Drug Discovery

An In-Depth Technical Guide to the Role of Phthalazine Scaffolds in Medicinal Chemistry

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutically active agents. These are termed "privileged structures" due to their inherent ability to bind to diverse biological targets with high affinity. The phthalazine scaffold, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is a quintessential example of such a structure.[1][2][3] Its rigid, planar geometry and the presence of hydrogen bond acceptors make it an ideal building block for designing ligands that can interact with various enzymatic pockets and receptors.[1]

The versatility of the phthalazine nucleus is evidenced by its presence in a wide array of approved drugs and clinical candidates, spanning therapeutic areas from oncology and cardiovascular disease to inflammation and neurodegenerative disorders.[2][4][5] This guide provides a comprehensive overview of the phthalazine core, exploring its synthesis, diverse pharmacological activities, structure-activity relationships (SAR), and its role in the development of modern therapeutics. We will delve into the mechanistic underpinnings of its bioactivity and provide practical insights for researchers engaged in drug discovery.

Core Chemistry: Synthesis of the Phthalazine Nucleus

The synthetic accessibility of the phthalazine core is a key reason for its widespread use in medicinal chemistry.[6] Various methodologies have been developed, typically starting from readily available precursors. A common and efficient strategy involves the condensation of hydrazine or its derivatives with ortho-dicarbonyl compounds, most notably phthalic anhydride or its derivatives.[7][8]

This foundational reaction allows for the initial formation of the phthalazinone ring system, which can then be further functionalized. A critical step in many synthetic pathways is the chlorination of the phthalazinone intermediate, often using phosphorus oxychloride (POCl₃), to yield a reactive 1-chlorophthalazine derivative.[9] This intermediate serves as a versatile electrophile, enabling the introduction of various nucleophiles at the C1 position, which is a cornerstone for building diverse chemical libraries for screening.

Below is a generalized workflow for the synthesis of functionalized phthalazine derivatives.

Sources

- 1. pharmainfo.in [pharmainfo.in]

- 2. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. Page loading... [guidechem.com]

- 9. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In-Vitro Screening of 4-chloro-N-methylphthalazin-1-amine: A Strategic Approach to Early-Phase Drug Discovery

An In-Depth Technical Guide:

Abstract

The journey of a novel chemical entity from laboratory bench to clinical application is a rigorous, multi-stage process where early-phase in vitro screening serves as the critical gatekeeper.[1][2] This guide provides a comprehensive, technically-grounded framework for the preliminary in vitro evaluation of 4-chloro-N-methylphthalazin-1-amine, a novel compound featuring the phthalazine scaffold. Phthalazine and its derivatives are recognized as "privileged structures" in medicinal chemistry, demonstrating a wide range of biological activities and forming the core of several clinical candidates, particularly in oncology as potent kinase inhibitors.[3][4] This document is designed for researchers, scientists, and drug development professionals, offering a strategic, causality-driven narrative rather than a rigid protocol. We will detail a phased screening cascade, from broad cytotoxicity profiling to specific target-class hypothesis testing and potency determination, with an emphasis on creating self-validating experimental systems that ensure data integrity and drive informed decision-making.

Rationale and Strategic Overview: The Screening Cascade

The initial goal in screening a novel compound is not to know everything, but to ask the right questions efficiently. We must determine if the compound possesses biological activity at a relevant concentration and whether that activity is specific enough to warrant further investigation. A non-specific, highly toxic compound is often a developmental dead end.[1]

Our strategy for 4-chloro-N-methylphthalazin-1-amine is therefore structured as a multi-phase cascade. This approach prioritizes resource-effective decision-making, ensuring that more complex, target-specific assays are only performed after establishing a foundational activity profile.

The core logic is as follows:

-

Assess General Bioactivity: Does the compound affect human cells? At what concentration range? This is a fundamental " go/no-go " checkpoint.

-

Test a Mechanistic Hypothesis: Based on the phthalazine core, we hypothesize that the compound may function as a kinase inhibitor.[5][6] A primary, broad-based assay will test this hypothesis directly.

-

Quantify Potency: For any observed activity, we must determine the half-maximal inhibitory concentration (IC50), the gold standard for quantifying potency.[7]

This strategic workflow is visualized below.

Caption: A three-phase screening cascade for novel compound evaluation.

Phase 1: General Cytotoxicity Profiling

The Causality Behind the Choice

Before investigating a specific mechanism, we must understand the compound's general effect on cell viability. A potent kinase inhibitor that kills all cells at the same concentration is not a drug candidate; it's a toxin. The goal is to identify a "therapeutic window"—a concentration range where the compound inhibits its intended target without causing widespread cell death.[8] Therefore, a cytotoxicity assay is the logical first step.

We advocate for the CellTiter-Glo® Luminescent Cell Viability Assay . This assay quantifies ATP, an indicator of metabolic activity, which provides a highly sensitive and robust measure of cell health.[9] Its "add-mix-measure" format is ideal for high-throughput screening.[9] Crucially, it is less susceptible to interference from colored or reducing compounds compared to traditional colorimetric methods like the MTT assay, which can produce misleading results.[10][11]

Experimental Protocol: CellTiter-Glo® Viability Assay

This protocol is a self-validating system, incorporating essential controls for robust data interpretation.

A. Materials:

-

Human cancer cell lines: MCF-7 (breast), HCT-116 (colon), HepG2 (liver).[3][6][12]

-

Appropriate cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin.

-

96-well clear-bottom, opaque-walled plates.

-